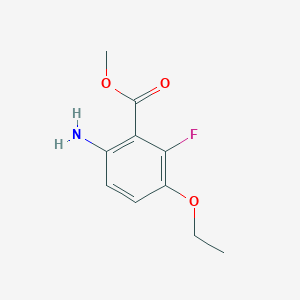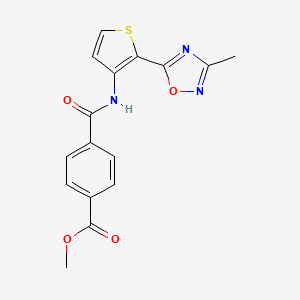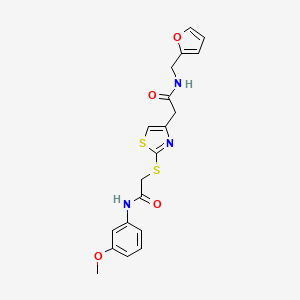
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using click chemistry . This involves the reaction of azides and alkynes to form 1,2,3-triazole rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,3-triazole ring and the piperidine ring could potentially form a bicyclic structure . The thiophene and cyclopentyl groups would likely be pendant groups attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a 1,2,3-triazole ring could contribute to thermal stability .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A new series of novel compounds, including triazole analogues of piperazine, was synthesized to evaluate their antibacterial activity against human pathogenic bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Potential
- The synthesis of novel thiophene-containing 1,3-diarylpyrazole derivatives was undertaken, and their anticancer activity was investigated against various human cancer cell lines. Compounds demonstrated promising growth inhibitory effects, particularly against Raji and HL60 cancer cells, indicating the potential for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).
Antitubercular Activity
- Synthesis and optimization of antitubercular activities were performed on a series of compounds, demonstrating significant inhibition against Mycobacterium tuberculosis. One compound showed potent activity across multiple drug-resistant strains and was effective in vivo, highlighting the potential of these compounds in addressing tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Chemical Synthesis and Structural Analysis
- Studies focusing on the synthesis, structural exploration, and Hirshfeld surface analysis of novel heterocycles provide insights into intermolecular interactions and molecular stability. Such research underscores the importance of these compounds in developing new drugs with optimized properties (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Novel Bioactive Heterocycles
- The preparation of novel bioactive heterocycles and their evaluation for antiproliferative activity highlight the diverse applications of these compounds in medicinal chemistry. Structural characterizations using various techniques, such as X-ray diffraction, contribute to understanding the compounds' molecular frameworks and potential biological activities (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-10-5-14(6-11-20)21-12-9-18-19-21/h3-4,9,12-14H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDTUSKLMDKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
![2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)
![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)

